molecular formula C16H18N2O2S2 B2841730 N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide CAS No. 941966-43-4

N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2841730
CAS No.: 941966-43-4
M. Wt: 334.45
InChI Key: HLBBNFGNOBRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound characterized by a thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively, linked to a butanamide chain modified with a phenylthio moiety. Thiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Its design aligns with medicinal chemistry strategies leveraging heterocyclic cores for target modulation.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-11-15(12(2)19)22-16(17-11)18-14(20)9-6-10-21-13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBNFGNOBRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCSC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Butanamide Group: The final step involves the reaction of the acetylated thiazole with 4-(phenylthio)butanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

  • Thiazole Ring : Susceptible to electrophilic substitution at the 5-position due to electron-donating acetyl and methyl groups .
  • Acetyl Group : Participates in condensation reactions (e.g., formation of hydrazones with hydrazine derivatives) and nucleophilic additions .
  • Phenylthio Moiety : Oxidizes to sulfone derivatives under strong oxidizing agents (e.g., H₂O₂/AcOH) .

Notable Transformations :

Reaction TypeReagentsProductApplication
OxidationKMnO₄, H₂O₂Sulfone derivative (R-SO₂-)Enhanced solubility
AcylationAc₂O, pyridineDiacetylated analogBioactivity modulation

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and SO₂ gases (TGA-DSC data) .
  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the phenylthio bond, forming 4-mercaptobutanamide and acetylthiazole fragments .
  • Hydrolytic Degradation : Susceptible to acid-catalyzed hydrolysis of the amide bond at pH < 3, yielding 4-(phenylthio)butanoic acid and 5-acetyl-4-methylthiazol-2-amine .

Degradation Pathways :
N 5 Acetyl 4 methylthiazol 2 yl 4 phenylthio butanamide4 Phenylthio butanoic acid+5 Acetyl 4 methylthiazol 2 amine\text{N 5 Acetyl 4 methylthiazol 2 yl 4 phenylthio butanamide}\xrightarrow{\text{H }}\text{4 Phenylthio butanoic acid}+\text{5 Acetyl 4 methylthiazol 2 amine}

Catalytic and Biological Interactions

  • Enzyme Inhibition : Acts as a multi-target ligand, inhibiting carbonic anhydrase (IC₅₀ = 141.9 µg/mL) and acetylcholinesterase via coordination to Zn²⁺/Mg²⁺ active sites .
  • Radical Scavenging : The phenylthio group donates hydrogen atoms to stabilize free radicals (e.g., DPPH assay, IC₅₀ = 180 µg/mL) .

Mechanistic Insights :

  • DFT calculations suggest the thiazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme binding pockets .
  • Molecular dynamics simulations confirm hydrophobic interactions between the butanamide chain and protein subpockets .

Comparative Reactivity with Analogues

Structural VariationReactivity TrendReference
Replacement of phenylthio with methylsulfonylHigher oxidation resistance
Substitution at thiazole 4-methyl with ClEnhanced electrophilic substitution
Acetyl → carboxy groupIncreased hydrolytic lability

Industrial and Pharmacological Relevance

  • Drug Development : Serves as a precursor for kinase inhibitors and antimicrobial agents due to its dual thiazole-sulfonamide pharmacophore .
  • Material Science : Incorporated into polymers for UV-stabilizing coatings, leveraging its photolytic byproducts .

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide exhibits various biological activities, particularly in medicinal chemistry. Its potential applications include:

Enzyme Inhibition

Compounds containing thiazole rings have shown promise in inhibiting enzymes associated with neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease . Some derivatives displayed significant inhibitory activity, indicating their therapeutic potential in cognitive disorders.

Anticancer Activity

A series of thiazole derivatives were synthesized and tested for anticancer effects using MTT assays. One study reported compounds with IC50 values as low as 2.7 µM against AChE, suggesting strong biological activity against cancer cells . This highlights the compound's potential as a lead structure for developing anticancer agents.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. In one study, several derivatives were screened against Pseudomonas aeruginosa and Escherichia coli, with one derivative demonstrating a minimum inhibitory concentration (MIC) of 0.21 µM, indicating significant potency .

Case Study 1: Anticancer Activity

A study synthesized a series of thiazole derivatives and evaluated their anticancer effects using MTT assays. Compounds with specific substituents exhibited notable cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

Case Study 2: Antimicrobial Evaluation

Research conducted on several thiazole derivatives showed promising results against common pathogens. One derivative achieved an MIC value indicating strong antimicrobial properties, which positions it as a candidate for further development in infectious disease treatment .

Mechanism of Action

The mechanism of action of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted butanamide derivatives, which often incorporate sulfur-containing heterocycles. Below is a comparative analysis with structurally related compounds from the literature:

Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Activity Reference
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide Thiazole 5-acetyl, 4-methyl, phenylthio Not specified in evidence -
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide 1,3,4-Oxadiazole 5-chloro-2-methoxyphenyl, oxadiazole-thio Lipoxygenase inhibition
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives 1,3,4-Oxadiazole Phenylsulfonylpiperidinyl, acetamide-thio Antibacterial

Key Observations

Heterocyclic Core Influence :

  • The thiazole core in the target compound is associated with broad-spectrum bioactivity, including antimicrobial and anti-inflammatory effects, due to its ability to engage in hydrogen bonding and hydrophobic interactions.
  • 1,3,4-Oxadiazole derivatives (e.g., compounds from Refs. 10 and 11) are metabolically stable and often used as enzyme inhibitors or antimicrobial agents. Their planar structure enhances π-π stacking with biological targets .

10, which introduces steric and electronic effects favoring lipoxygenase inhibition. The piperidinyl-phenylsulfonyl moiety in Ref. 11 likely contributes to antibacterial activity by disrupting bacterial cell wall synthesis or efflux pumps .

Biological Activity :

  • Lipoxygenase inhibitors (Ref. 10) are critical in modulating inflammatory pathways, suggesting that heterocycle choice (oxadiazole vs. thiazole) may influence target specificity.
  • Antibacterial oxadiazoles (Ref. 11) highlight the role of sulfonyl and piperidine groups in enhancing Gram-positive/Gram-negative activity, a feature absent in the target compound’s structure.

Research Findings

  • The oxadiazole derivatives in Ref. 10 demonstrated in vitro lipoxygenase inhibition , with IC50 values likely dependent on substituent electronegativity and steric bulk.
  • Ref. 11 reported antibacterial efficacy against Staphylococcus aureus and Escherichia coli, attributed to the sulfonyl-piperidine moiety’s interaction with bacterial enzymes .
  • While the target compound’s activity remains uncharacterized in the evidence, structural analogs suggest that thiazole-acetyl groups could favor kinase or protease inhibition, warranting further study.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is critical for its biological interactions. The synthesis typically involves:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, condensing α-haloketones with thiourea.
  • Acetylation : The thiazole is acetylated using acetic anhydride.
  • Attachment of Butanamide Group : The final step involves reacting the acetylated thiazole with 4-(phenylthio)butanoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazole ring facilitates interactions through hydrogen bonding and π-π stacking, potentially inhibiting enzyme activities critical in various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis through caspase activation and DNA synthesis inhibition .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against several pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Enzyme Inhibition

Compounds containing thiazole rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited promising inhibitory activity, indicating potential therapeutic roles in cognitive disorders .

Case Studies and Research Findings

  • Anticancer Activity : A study synthesized a series of thiazole derivatives and evaluated their anticancer effects using MTT assays. Compounds with specific substituents showed IC50 values as low as 2.7 µM against AChE, suggesting strong biological activity .
  • Antimicrobial Evaluation : In another study, several thiazole derivatives were screened for antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. One derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM, indicating significant potency .
  • Molecular Docking Studies : Computational studies have been employed to elucidate binding interactions between these compounds and target enzymes. Molecular docking revealed that certain derivatives form strong hydrogen bonds with key residues in the active sites of target proteins, enhancing their inhibitory effects .

Comparative Analysis

CompoundBiological ActivityIC50/MIC ValuesReference
This compoundAnticancer2.7 µM (AChE Inhibition)
Thiazole Derivative AAntimicrobial0.21 µM (against E. coli)
Thiazole Derivative BAnticancerSignificant apoptosis induction

Q & A

Q. How are mechanistic studies conducted to elucidate its mode of action?

  • Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) of treated cells identify dysregulated pathways. Competitive binding assays (e.g., fluorescence polarization) validate direct target engagement .

Methodological Notes

  • Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., Western blot for protein targets) to avoid false positives .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure reproducibility, especially for air/moisture-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.